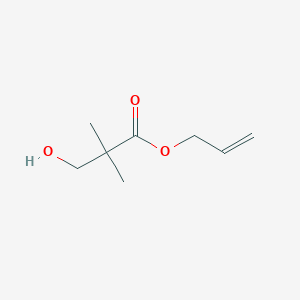
Prop-2-en-1-yl 3-hydroxy-2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl 3-hydroxy-2,2-dimethylpropanoate is an organic compound with a unique structure that combines an allyl group (prop-2-en-1-yl) with a hydroxy group and a dimethylpropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-hydroxy-2,2-dimethylpropanoate typically involves the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with allyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of azeotropic distillation can help remove water formed during the esterification, driving the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl 3-hydroxy-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.
Substitution: Hydroxy group can be substituted using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of chlorides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl 3-hydroxy-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed to release the active drug.
Industry: Used in the production of polymers and resins due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of Prop-2-en-1-yl 3-hydroxy-2,2-dimethylpropanoate involves its hydrolysis to release 3-hydroxy-2,2-dimethylpropanoic acid and allyl alcohol. The hydrolysis can be catalyzed by esterases or acidic conditions. The released products can then participate in various biochemical pathways, depending on the context of their use.
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-en-1-yl acetate: Similar structure but lacks the hydroxy and dimethyl groups.
3-Hydroxy-2,2-dimethylpropanoic acid: Lacks the allyl group.
Allyl alcohol: Lacks the ester and hydroxy groups.
Uniqueness
Prop-2-en-1-yl 3-hydroxy-2,2-dimethylpropanoate is unique due to its combination of an allyl group, a hydroxy group, and a dimethylpropanoate moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
919106-36-8 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
prop-2-enyl 3-hydroxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H14O3/c1-4-5-11-7(10)8(2,3)6-9/h4,9H,1,5-6H2,2-3H3 |
Clave InChI |
BRMJRRJCJGNTSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


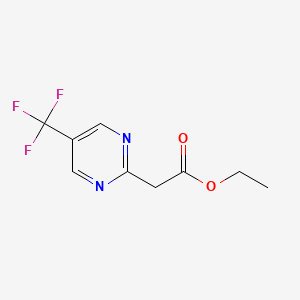
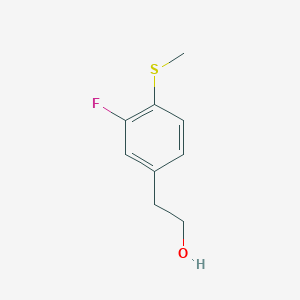

![2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12616622.png)

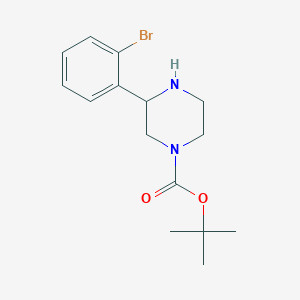

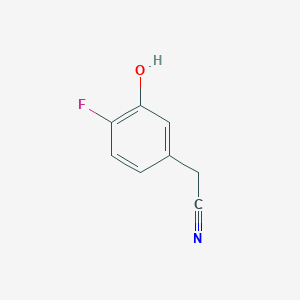
![(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12616636.png)
![4,5-Bis[2-(4-chlorophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12616641.png)
![(11S,12R,16S)-14-(3-fluorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12616649.png)
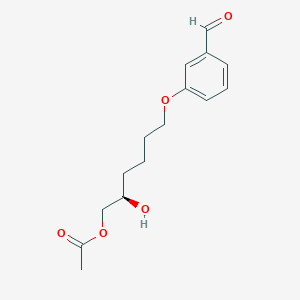
![2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12616664.png)
![Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12616673.png)
